2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol
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Overview
Description
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical development. It is characterized by its multiple ethoxy groups and an aminophenoxy moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol typically involves the reaction of 4-aminophenol with ethylene oxide in the presence of a base. The reaction proceeds through multiple ethoxylation steps to introduce the ethoxy groups. The general reaction conditions include:
Temperature: 0°C to room temperature
Solvent: Pyridine or other suitable organic solvents
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To control the reaction conditions and ensure consistent product quality
Purification steps: Including extraction, washing, and column chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction of the nitro group to an amino group
Substitution: Nucleophilic substitution reactions involving the ethoxy groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Solvents: Commonly used solvents include water, ethanol, and dichloromethane
Major Products
Oxidation products: Quinones and other oxidized derivatives
Reduction products: Amino derivatives
Substitution products: Various substituted ethoxy compounds
Scientific Research Applications
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Employed in the development of biochemical assays and probes
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular targets: Enzymes and receptors that interact with the aminophenoxy moiety
Pathways: Involves the modulation of biochemical pathways related to oxidative stress and cellular signaling
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)ethanol: Similar structure but lacks the phenoxy group
2-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)ethanol: Contains a mercapto group instead of an amino group
Uniqueness
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol is unique due to its multiple ethoxy groups and the presence of an aminophenoxy moiety, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H23NO5/c15-13-1-3-14(4-2-13)20-12-11-19-10-9-18-8-7-17-6-5-16/h1-4,16H,5-12,15H2 |
InChI Key |
XDFOANPPLGDQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOCCOCCOCCO |
Origin of Product |
United States |
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